molecular formula C10H14BrNO B1332297 3-(4-bromophenoxy)-N-methylpropan-1-amine CAS No. 915922-44-0

3-(4-bromophenoxy)-N-methylpropan-1-amine

Cat. No.: B1332297
CAS No.: 915922-44-0
M. Wt: 244.13 g/mol
InChI Key: NWAAIPDSUXUPRE-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-N-methylpropan-1-amine: is an organic compound characterized by the presence of a bromophenyl group attached to an amine through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromophenol.

    Ether Formation: 4-bromophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form 3-(4-bromophenoxy)propan-1-amine.

    Methylation: The resulting 3-(4-bromophenoxy)propan-1-amine is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

    Substitution: Formation of various substituted phenoxyamines.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its functional groups.

Biology:

    Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activities.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4-Bromophenoxy)propanenitrile
  • 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid
  • 3-(4-Fluorophenoxy)-N-methylpropan-1-amine

Comparison:

  • 3-(4-Bromophenoxy)-N-methylpropan-1-amine is unique due to the presence of both a bromophenyl group and a methylated amine, which can influence its reactivity and binding properties.
  • 3-(4-Bromophenoxy)propanenitrile lacks the methylated amine, which may result in different reactivity and applications.
  • 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid contains an oxetane ring, imparting different steric and electronic properties.
  • 3-(4-Fluorophenoxy)-N-methylpropan-1-amine has a fluorine atom instead of bromine, affecting its electronic characteristics and potential interactions.

Properties

IUPAC Name

3-(4-bromophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAAIPDSUXUPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366951
Record name 3-(4-bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-44-0
Record name 3-(4-bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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